molecular formula C6H8N2 B1590440 4,5-Dimethylpyridazine CAS No. 38283-35-1

4,5-Dimethylpyridazine

Cat. No.: B1590440
CAS No.: 38283-35-1
M. Wt: 108.14 g/mol
InChI Key: XVGNFWZFFMUSPR-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of methyl groups at the 4th and 5th positions of the pyridazine ring distinguishes this compound from other pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyridazine-4,5-dicarboxylic anhydride with suitable reagents . The reaction conditions often include the use of sodium hydride as a base and heating under reduced pressure to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer applications, the compound may induce apoptosis by activating p53 pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness of 4,5-Dimethylpyridazine: this compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-7-8-4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGNFWZFFMUSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532844
Record name 4,5-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38283-35-1
Record name 4,5-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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